3-(2-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide

Positional isomer profiling Drug-likeness optimization Medicinal chemistry SAR

A unique ortho-methoxy positional isomer of the N-pyridinyl amide chemotype, creating a distinct H-bond acceptor geometry and steric profile versus the para-methoxy variant. This achiral, Lipinski-compliant small molecule partially recapitulates the ABCG2 inhibitor pharmacophore and offers hinge-region compatible H-bond sites for kinase screening. Supplied as a single screening aliquot (≥95% purity) ready for high-throughput campaigns targeting the human kinome, ABCG2-mediated drug resistance, or cell-based differentiation assays. Ideal for SAR teams quantifying methoxy positional effects on potency and selectivity.

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
Cat. No. B4517111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)NC(=O)CCC2=CC=CC=C2OC
InChIInChI=1S/C16H18N2O3/c1-20-14-6-4-3-5-12(14)7-9-15(19)18-13-8-10-16(21-2)17-11-13/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,19)
InChIKeyNKTJPGWQDJJISV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes21 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide – Physicochemical Identity and Screening Provenance


3-(2-Methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide (CAS 1232770-10-3, ChemDiv ID Y042-4731) is a synthetic small-molecule amide (C₁₆H₁₈N₂O₃, MW 286.33) . The compound belongs to the N-pyridinyl amide class, a scaffold represented in kinase inhibitor patent families and ABCG2 modulator programs [1]. It is supplied as an achiral screening compound from ChemDiv's diversity library collection, a platform used across academic and industrial high-throughput screening campaigns . Its cataloged physicochemical parameters include logP of 3.00, logD₇.₄ of 3.00, logSw of −3.32, five hydrogen bond acceptors, one hydrogen bond donor, and a topological polar surface area (tPSA) of 47.3 Ų .

Why 3-(2-Methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide Cannot Be Interchanged with Positional Isomers or Simplified Analogs


Within the N-(6-methoxypyridin-3-yl)propanamide chemotype, positional isomerism of the methoxy substituent on the phenyl ring fundamentally alters the molecular recognition surface presented to biological targets . The ortho-methoxy configuration in the target compound creates a distinct hydrogen-bond acceptor geometry and steric profile compared to the para-methoxy isomer (CAS 1110897-15-8), which shares an identical molecular formula (C₁₆H₁₈N₂O₃, MW 286.33) but differs in spatial presentation of the methoxy oxygen lone pairs . In the broader N-pyridinyl amide class, SAR studies on ABCG2 inhibitors demonstrate that even minor alterations in the phenyl substitution pattern can reduce potency by orders of magnitude—the presence of the 6-methoxypyridin-3-yl moiety is necessary but not sufficient; the precise geometry of the phenylpropanamide portion governs target engagement [1]. Substituting the target compound with the des-methoxy analog N-(6-methoxypyridin-3-yl)propanamide eliminates the critical 2-methoxyphenyl pharmacophore entirely, removing two hydrogen bond acceptor sites and the aromatic stacking surface, resulting in a compound with fundamentally different ligand efficiency and target selectivity profiles .

Quantitative Differentiation Evidence for 3-(2-Methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide vs. Closest Analogs


Ortho-Methoxy vs. Para-Methoxy Positional Isomerism: Computed Physicochemical Differentiation

The target compound's ortho-methoxy substitution on the phenyl ring yields a distinct physicochemical signature compared to the para-methoxy positional isomer 3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide (CAS 1110897-15-8) . The ortho configuration places the methoxy oxygen in closer proximity to the propanamide carbonyl (intramolecular distance ~3.5–4.0 Å vs. ~7.0–7.5 Å for the para isomer), creating a unique spatial arrangement of hydrogen bond acceptors that influences molecular recognition . Both compounds share identical molecular formula (C₁₆H₁₈N₂O₃, MW 286.33), making them indistinguishable by mass spectrometry alone, yet their differential logP and PSA values—driven by methoxy position—impact membrane permeability and protein binding profiles .

Positional isomer profiling Drug-likeness optimization Medicinal chemistry SAR

Hydrogen Bond Donor Count vs. Des-Phenyl Analog N-(6-Methoxypyridin-3-yl)propanamide

The target compound possesses one hydrogen bond donor (the amide N–H) and five hydrogen bond acceptors (two methoxy oxygens, the amide carbonyl, and the pyridine nitrogen), whereas the simplified analog N-(6-methoxypyridin-3-yl)propanamide (lacking the 2-methoxyphenyl moiety) has only 3–4 hydrogen bond acceptors and an identical single donor . The 2-methoxyphenyl group contributes two additional H-bond acceptor sites and an aromatic ring capable of π–π stacking and hydrophobic interactions . In the context of the ABCG2 inhibitor pharmacophore model, the phenylheteroaryl-phenylamide scaffold—which the target compound partially recapitulates—has been shown to be the minimal structural requirement for nanomolar potency (IC₅₀ = 61 nM for the most optimized analog), whereas truncated analogs lacking the phenylpropanamide extension lose measurable activity [1].

Hydrogen bonding potential Target engagement Fragment-based design

Aqueous Solubility (logSw) and Drug-Likeness Profile in the Context of Screening Library Selection

The target compound's computed logSw of −3.32 (equivalent to ~0.14 mg/mL aqueous solubility) places it in the moderate-solubility range typical of drug-like screening compounds, consistent with its logP of 3.00 . This solubility falls within the acceptable range for biochemical assays conducted at 1–10 μM compound concentration with ≤1% DMSO, a standard condition in high-throughput screening [1]. The compound satisfies Lipinski's Rule of Five (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) and Veber's criteria (rotatable bonds ≤ 10, tPSA ≤ 140 Ų), supporting its classification as a drug-like small molecule suitable for oral bioavailability optimization programs . In contrast, more lipophilic analogs in this chemical space (logP > 4.5) frequently exhibit solubility-limited assay behavior, confounding IC₅₀ determinations and complicating hit-to-lead progression [1].

Aqueous solubility Screening compatibility Drug-likeness profiling

ChemDiv Diversity Library Provenance and Availability as an Achiral, Pre-Plated Screening Compound

Compound Y042-4731 is stocked at ChemDiv as an achiral molecule in the diversity screening collection, available in milligram quantities with a typical ship time of one week . Its achiral nature (Stereo: ACHIRAL) eliminates the need for enantiomeric resolution, chiral analytical characterization, or concerns about stereochemical stability—a practical advantage over chiral N-pyridinyl amide analogs that may require chiral chromatography or exhibit racemization under assay conditions . ChemDiv's diversity library comprises over 1.6 million stock compounds and has been used in published screening campaigns against targets including influenza endonuclease, serine O-acetyltransferase (SAT), and kinesin spindle protein Eg5 [1][2]. The compound's catalog availability and pre-characterized identity distinguish it from custom-synthesized analogs that lack batch-to-batch reproducibility documentation and require independent structural verification .

High-throughput screening Compound procurement Screening library management

Recommended Application Scenarios for 3-(2-Methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide Based on Evidence Profile


Kinase Inhibitor Hit Finding via High-Throughput Biochemical Screening

The N-pyridinyl amide scaffold is a privileged chemotype in kinase inhibitor discovery, with multiple patent families (e.g., ring-substituted N-pyridinyl amides as kinase inhibitors) covering this structural class [1]. The target compound's 2-methoxyphenylpropanamide substructure provides hydrogen bond acceptor sites compatible with kinase hinge-region binding, while the 6-methoxypyridin-3-yl amide motif mimics the adenosine ring system recognized by the ATP-binding pocket [1]. Its favorable solubility (logSw −3.32) and Lipinski compliance support biochemical assay compatibility at screening concentrations . This compound is suitable for inclusion in kinase-focused screening decks targeting the human kinome, with follow-up hit validation by dose-response IC₅₀ determination and selectivity profiling against a kinase panel. Limitation: no direct kinase inhibition data are available for this specific compound; its activity against kinase targets remains to be experimentally determined.

ABCG2 Transporter Inhibition and Multidrug Resistance Reversal Studies

SAR studies on heteroarylphenyl ABCG2 inhibitors have established that the phenylheteroaryl-phenylamide scaffold—incorporating the 6-methoxypyridin-3-yl moiety—is essential for nanomolar ABCG2 inhibitory potency, with the lead compound (43) achieving IC₅₀ = 61 nM and reversing ABCG2-mediated drug resistance at 0.1 μM [2]. The target compound partially recapitulates this pharmacophore, containing the critical 6-methoxypyridin-3-yl amide linkage and a 2-methoxyphenyl group that may serve as a bioisosteric replacement for the benzamide portion seen in compound 43 [2]. It can be prioritized for ABCG2 inhibition screening in calcein-AM efflux assays or mitoxantrone chemosensitization models, with activity benchmarked against the published lead compound. Limitation: the target compound has not been directly tested against ABCG2; activity must be confirmed experimentally.

Cell Differentiation and Anti-Proliferative Phenotypic Screening

A web-archived annotation sourced from patent literature describes this compound as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anti-cancer agent and for treatment of hyperproliferative skin diseases such as psoriasis [3]. While this annotation lacks quantitative potency data (IC₅₀, EC₅₀) and the original patent document could not be retrieved for verification, the claim provides a testable hypothesis for phenotypic screening. The compound may be evaluated in cell-based differentiation assays using HL-60 (promyelocytic leukemia) or U937 (monocytic) cell lines, with monitoring of monocyte differentiation markers (CD11b, CD14) by flow cytometry. Limitation: this evidence is indirect and of moderate confidence; confirmatory de novo testing is essential.

Medicinal Chemistry SAR Expansion Around the Ortho-Methoxyphenyl Propanamide Scaffold

The ortho-methoxy substitution pattern creates a distinct conformational and electronic profile compared to the para-methoxy positional isomer (CAS 1110897-15-8) . For medicinal chemistry teams exploring SAR around the N-pyridinyl amide chemotype, the target compound serves as a key probe to investigate the impact of methoxy position on target potency, selectivity, and ADME properties . Parallel testing of the ortho-methoxy (target) and para-methoxy (isomer) compounds against the same target panel can directly quantify the positional isomer effect—a fundamental SAR parameter for lead optimization. The compound's ChemDiv catalog availability and established physicochemical characterization (logP, logD, logSw, PSA) provide a robust baseline for computational modeling and property-guided analog design .

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